Cas no 24579-73-5 (Propamocarb)
Propamocarb Chemical and Physical Properties
Names and Identifiers
-
- Propyl (3-(dimethylamino)propyl)carbamate
- Propyl 3-(dimethylamino)propylcarbamate
- Propamocarb
- NOR-AM
- Plantacur
- Plantacur E
- Propamocarb free base
- propyl [3-(dimethylamino)propyl]carbamate
- propyl N-[3-(dimethylamino)propyl]carbamate
- Tuco
-
- MDL: MFCD00078717
- Inchi: 1S/C9H20N2O2/c1-4-8-13-9(12)10-6-5-7-11(2)3/h4-8H2,1-3H3,(H,10,12)
- InChI Key: WZZLDXDUQPOXNW-UHFFFAOYSA-N
- SMILES: CCCOC(NCCCN(C)C)=O
Computed Properties
- Exact Mass: 188.15200
- Monoisotopic Mass: 188.152478
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 8
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.2
- Topological Polar Surface Area: 41.6
Experimental Properties
- Color/Form: It is white crystal, easy to absorb moisture, and has a light aroma.
- Density: 0.9570
- Melting Point: 45-55ºC
- Boiling Point: bp18mm 139-141°
- Flash Point: Fahrenheit: >212 ° f
Celsius: >100 ° c - Refractive Index: n20D 1.4490
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 41.57000
- LogP: 1.46520
- Solubility: Solubility in water >500 g / L, methanol >500 g / L, dichloromethane >430 g / L, ethyl acetate 23 L / g, toluene <100 g / L, corroding metals and causing acidic reaction
- Merck: 13,7890
Propamocarb Customs Data
- HS CODE:2924199014
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Propamocarb Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 45638-250MG |
Propamocarb |
24579-73-5 | 250mg |
¥704.6 | 2024-12-26 | ||
| TRC | P758460-100mg |
Propamocarb |
24579-73-5 | 100mg |
$ 80.00 | 2023-09-06 | ||
| TRC | P758460-1g |
Propamocarb |
24579-73-5 | 1g |
$ 119.00 | 2023-09-06 | ||
| TRC | P758460-5g |
Propamocarb |
24579-73-5 | 5g |
$ 339.00 | 2023-09-06 | ||
| TRC | P758460-10g |
Propamocarb |
24579-73-5 | 10g |
$628.00 | 2023-05-17 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P30320-250mg |
Propamocarb |
24579-73-5 | 250mg |
¥278.0 | 2021-09-08 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030585-250mg |
Propamocarb |
24579-73-5 | 90% | 250mg |
¥277 | 2024-05-24 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P115119-250mg |
Propamocarb |
24579-73-5 | ,99% | 250mg |
¥462.90 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-IA008-50mg |
Propamocarb |
24579-73-5 | ,99% | 50mg |
¥185.0 | 2022-09-28 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 45638-250MG |
24579-73-5 | 250MG |
¥648.17 | 2023-01-15 |
Propamocarb Suppliers
Propamocarb Related Literature
-
Yifei Zhou,Qiuxiao Wang,Tao Wang,Haixiang Gao New J. Chem. 2022 46 22621
-
Serge Schneider,Roger Bebing,Carole Dauberschmidt Anal. Methods 2014 6 515
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Omotola Folorunsho,Anna Bogush,Ivan Kourtchev Anal. Methods 2023 15 284
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Hyosub Lee,Yuran Cho,Geonhee Jung,Hyanghee Kim,Wontae Jeong Anal. Methods 2023 15 3709
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M. J. Martínez Bueno,M. García Valverde,M. M. Gómez-Ramos,A. Valverde,M. Martínez Galera,A. R. Fernández-Alba Anal. Methods 2021 13 4131
Additional information on Propamocarb
Recent Advances in Propamocarb (24579-73-5) Research: A Comprehensive Review
Propamocarb (CAS: 24579-73-5), a carbamate fungicide, has been widely used in agriculture to control oomycete pathogens, particularly those affecting crops such as potatoes, tomatoes, and cucumbers. Recent studies have focused on its mode of action, environmental impact, and potential applications in integrated pest management (IPM) strategies. This research brief synthesizes the latest findings to provide a comprehensive overview of Propamocarb's current status in the field of chemical biology and medicine.
One of the key advancements in Propamocarb research is the elucidation of its molecular mechanisms. Studies have demonstrated that Propamocarb inhibits the biosynthesis of membrane sterols in oomycetes, disrupting cell membrane integrity and leading to pathogen death. Recent structural-activity relationship (SAR) analyses have further refined our understanding of its binding affinity to target enzymes, offering insights for the development of next-generation fungicides with improved efficacy and reduced resistance risks.
Environmental concerns have also driven recent investigations into Propamocarb's degradation pathways and ecotoxicological effects. Advanced analytical techniques, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), have been employed to track its metabolites in soil and water systems. These studies highlight the importance of optimizing application rates and timing to minimize environmental persistence while maintaining agricultural productivity.
In the realm of human health, new toxicological assessments have evaluated Propamocarb's safety profile. While generally considered low-risk, recent in vitro and in vivo studies have explored its potential endocrine-disrupting effects at high exposure levels. These findings underscore the need for continued monitoring and adherence to regulatory guidelines to ensure safe usage in agricultural settings.
Emerging applications of Propamocarb include its integration with biological control agents in IPM programs. Recent field trials have demonstrated synergistic effects when combined with certain microbial antagonists, offering sustainable alternatives to conventional fungicide use. Additionally, nanotechnology-based delivery systems are being explored to enhance Propamocarb's targeted action and reduce off-target impacts.
Looking ahead, ongoing research is investigating Propamocarb's potential in addressing new challenges posed by climate change, such as the emergence of novel oomycete strains. Advanced genomic tools are being employed to study pathogen resistance mechanisms and develop strategies to prolong Propamocarb's effectiveness in crop protection systems.
In conclusion, recent studies on Propamocarb (24579-73-5) have significantly advanced our understanding of its applications, mechanisms, and environmental interactions. These findings contribute valuable knowledge to the fields of agricultural chemistry and plant pathology, while highlighting areas for future research to optimize its use in sustainable agriculture.
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